

Physicochemical Properties of 2-Amino-2,3-dimethylbutyronitrile

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Compound of Interest

Compound Name: AC-94149

Cat. No.: B050279

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2-Amino-2,3-dimethylbutyronitrile, also known as α -amino-isovaleronitrile, is a valuable synthetic intermediate characterized by a quaternary chiral center.^[1] Its physical and chemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	13893-53-3	[1][2]
Molecular Formula	C ₆ H ₁₂ N ₂	[2]
Molecular Weight	112.17 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	43 °C	[2]
Density	0.896 ± 0.06 g/cm ³ (Predicted)	[2]
Vapor Pressure	1.26 mmHg at 25°C	[1]
pKa	5.18 ± 0.25 (Predicted)	[1]
Solubility	Slightly soluble in Chloroform, Methanol	[1]
Storage Temperature	2–8 °C under inert gas (Nitrogen or Argon)	[1]

Synthesis and Chiral Resolution

The standard synthesis of 2-amino-2,3-dimethylbutyronitrile proceeds via a Strecker-type reaction. The resulting racemic mixture can be resolved to yield enantiopure aminonitriles, which are critical for the synthesis of chiral ligands.

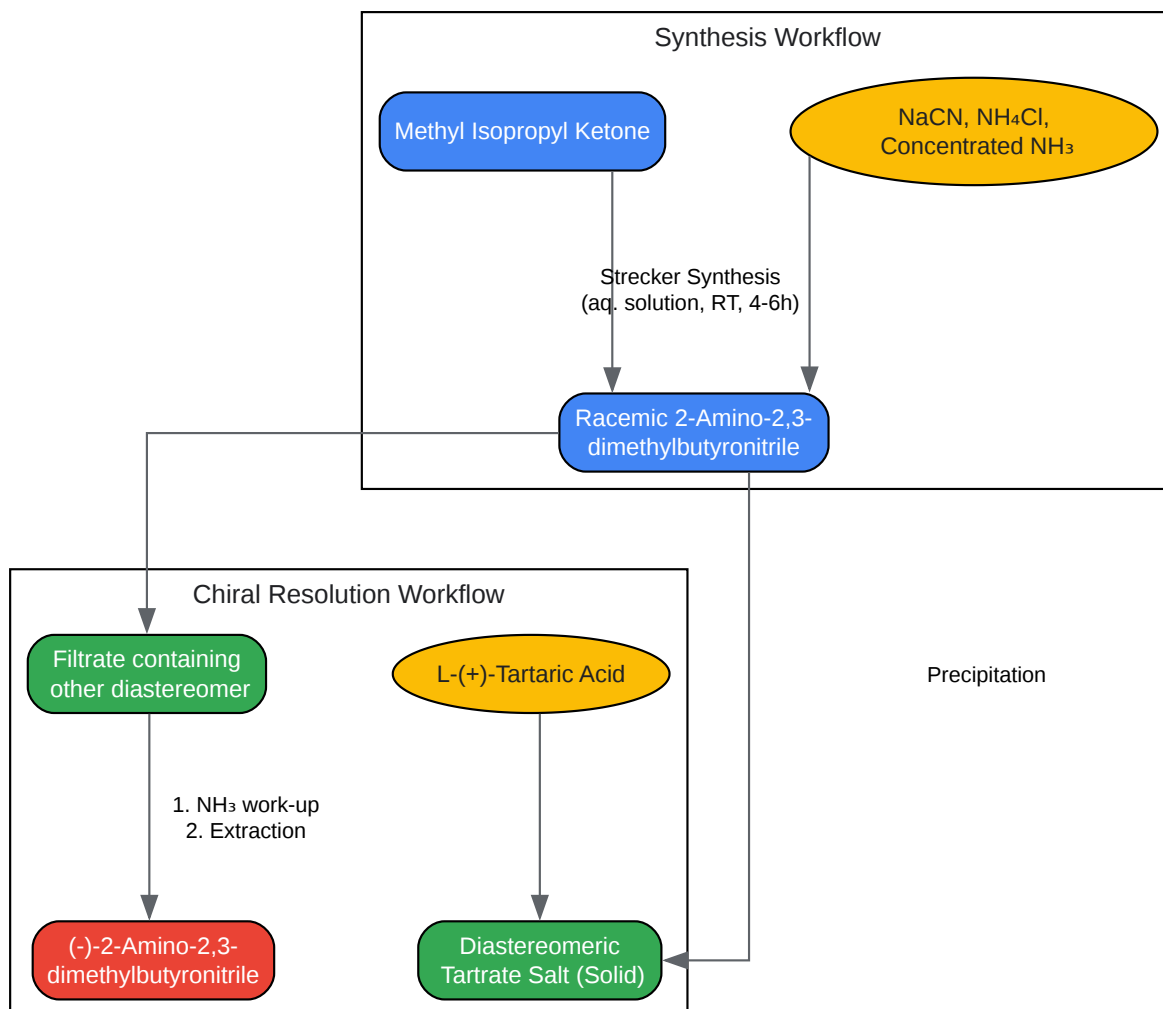
Experimental Protocol: Synthesis of Racemic 2-Amino-2,3-dimethylbutyronitrile[1]

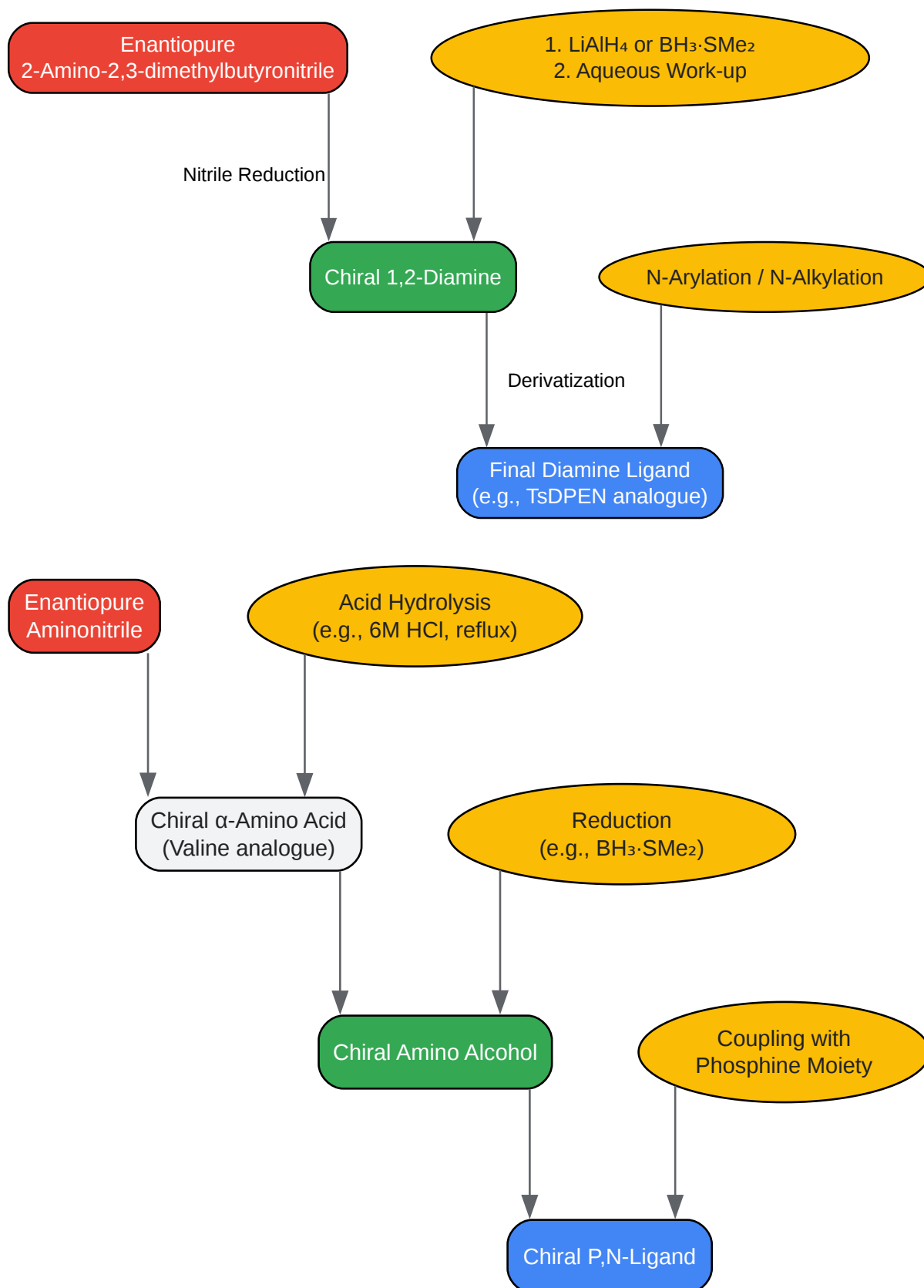
- **Reaction Setup:** To a suitable reaction flask, add sodium cyanide, water, and concentrated ammonia. Stir at room temperature until the sodium cyanide is completely dissolved.
- **Reagent Addition:** Add ammonium chloride (NH_4Cl) and a phase transfer catalyst such as benzyltriethylammonium chloride.
- **Strecker Reaction:** While stirring, add methyl isopropyl ketone dropwise. Maintain the reaction temperature below 30°C during the addition.
- **Reaction Completion:** After the addition is complete, continue stirring at room temperature for 4-6 hours.
- **Work-up:** Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase. Extract the aqueous phase twice with dichloromethane.
- **Isolation:** Combine all organic phases and dry over anhydrous sodium sulfate. Filter the solution and distill the filtrate under atmospheric pressure to recover the dichloromethane.
- **Purification:** Evaporate any residual unreacted methyl isopropyl ketone and then perform vacuum distillation, collecting the fraction at $85\text{--}87^\circ\text{C}$ / 0.94 kPa to yield the final product.

Experimental Protocol: Chiral Resolution[3]

- **Salt Formation:** Prepare an ice-cold solution of L-(+)-tartaric acid in water. Slowly add the racemic 2-amino-2,3-dimethylbutyronitrile to this solution while maintaining the cold temperature.

- **Precipitation:** A precipitate of the diastereomeric tartrate salt will form. Collect this solid by filtration.
- **Washing:** Wash the collected precipitate with a small amount of ice-cold water and air dry. This isolates one diastereomeric salt.
- **Isolation of Enantiomer:** Treat the filtrate from step 2 with concentrated ammonia. Extract the aqueous solution three times with diethyl ether.
- **Purification:** Combine the ether extracts, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure to yield enantiomerically enriched (-)-2-amino-2,3-dimethylbutyronitrile.





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References

- 1. Page loading... [guidechem.com]
- 2. 2-Amino-2,3-dimethylbutyronitrile | 13893-53-3 [chemicalbook.com]
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